1-(2-Diphenylphosphanylphenyl)ethanamine
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Overview
Description
1-(2-Diphenylphosphanylphenyl)ethanamine is a chemical compound with the molecular formula C20H20NP. It is known for its utility in various chemical reactions and research applications. The compound features a phosphine group attached to a phenyl ring, which is further connected to an ethanamine moiety. This structure imparts unique chemical properties to the compound, making it valuable in both academic and industrial settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Diphenylphosphanylphenyl)ethanamine can be synthesized through several methods. One common approach involves the reaction of 2-bromophenylphosphine with ethylamine under controlled conditions. The reaction typically requires a catalyst, such as palladium, and is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-Diphenylphosphanylphenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like bromine and chloromethane can be used for halogenation reactions
Major Products
Oxidation: Phosphine oxides.
Reduction: Secondary amines.
Substitution: Halogenated derivatives of the original compound
Scientific Research Applications
1-(2-Diphenylphosphanylphenyl)ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. .
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals, where its unique chemical properties are leveraged to create complex molecules
Mechanism of Action
The mechanism of action of 1-(2-Diphenylphosphanylphenyl)ethanamine involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The phosphine group donates electron density to the metal, stabilizing the complex and facilitating various chemical transformations. This coordination can influence the reactivity and selectivity of the metal center, making the compound valuable in catalysis .
Comparison with Similar Compounds
Similar Compounds
1-(2-Diphenylphosphino)phenylmethanamine: Similar structure but with a methanamine group instead of ethanamine.
1-(2-Diphenylphosphino)phenylethanol: Contains an ethanol group instead of ethanamine.
1-(2-Diphenylphosphino)phenylpropane: Features a propane chain instead of ethanamine.
Uniqueness
1-(2-Diphenylphosphanylphenyl)ethanamine is unique due to its specific combination of a phosphine group with an ethanamine moiety. This structure provides distinct electronic and steric properties, making it particularly effective as a ligand in catalytic processes. Its ability to form stable complexes with transition metals sets it apart from other similar compounds .
Properties
IUPAC Name |
1-(2-diphenylphosphanylphenyl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20NP/c1-16(21)19-14-8-9-15-20(19)22(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-16H,21H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFJIPHGQGHIMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20NP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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